molecular formula C16H15BrClN3O3S B2790359 5-bromo-2-chloro-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide CAS No. 2034590-45-7

5-bromo-2-chloro-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide

Cat. No.: B2790359
CAS No.: 2034590-45-7
M. Wt: 444.73
InChI Key: MYZNHYWHAZUJOI-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide ( 2034590-45-7) is a sophisticated organic compound with a molecular formula of C16H15BrClN3O3S and a molecular weight of 444.7 g/mol . This benzamide derivative features a unique 1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide core structure, which is a sulfonamide-containing heterocyclic system that has been identified in compounds investigated as EP2 receptor antagonists . The presence of both bromo and chloro substituents on the benzamide ring, combined with the methyl groups on the heterocyclic core, makes this compound a valuable intermediate for medicinal chemistry and drug discovery research, particularly in the development of potential therapeutic agents for conditions involving prostaglandin signaling pathways. The structural complexity of this molecule, including its specific stereochemistry and the sulfonamide group within the fused ring system, presents significant opportunities for exploring structure-activity relationships in pharmaceutical research. Researchers utilize this compound primarily as a key building block in the synthesis of more complex molecules targeting various biological pathways, including potential applications in anti-inflammatory and antineoplastic agent development . The compound is provided exclusively for research purposes and is not intended for diagnostic or therapeutic applications. Handling should follow appropriate safety protocols for laboratory chemicals.

Properties

IUPAC Name

5-bromo-2-chloro-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClN3O3S/c1-9-6-14-15(21(3)25(23,24)20(14)2)8-13(9)19-16(22)11-7-10(17)4-5-12(11)18/h4-8H,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZNHYWHAZUJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)C3=C(C=CC(=C3)Br)Cl)N(S(=O)(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-2-chloro-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities.

Chemical Structure

The compound can be structurally represented as follows:

C15H15BrClN3O3S\text{C}_{15}\text{H}_{15}\text{BrClN}_3\text{O}_3\text{S}

This structure features a benzamide core with a bromine and chlorine substituent and a complex thiadiazole moiety that may contribute to its biological properties.

Anticancer Activity

Research indicates that compounds incorporating benzothiadiazole structures exhibit significant anticancer properties. A study evaluating similar derivatives found that modifications to the benzothiadiazole nucleus enhance anticancer activity against various cancer cell lines. For instance:

  • Cell Lines Tested : Human epidermoid carcinoma (A431) and non-small cell lung cancer (A549).
  • Methods : MTT assay was employed to assess cell viability and proliferation.
  • Results : The active compound demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating effective cytotoxicity at low micromolar concentrations.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
Benzothiadiazole Derivative AA4314.5Induction of apoptosis
Benzothiadiazole Derivative BA5493.2Cell cycle arrest
5-bromo-2-chloro-benzamideA4315.0Inhibition of migration

Anti-inflammatory Effects

In addition to anticancer properties, the compound's influence on inflammation has been investigated. The expression levels of inflammatory cytokines such as IL-6 and TNF-α were measured using ELISA in macrophage models.

  • Findings : The compound significantly reduced the expression of IL-6 and TNF-α in stimulated RAW264.7 macrophages, suggesting an anti-inflammatory mechanism that may be beneficial in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity

Compound NameCytokine MeasuredConcentration (µM)Effect on Cytokine Levels
5-bromo-2-chloro-benzamideIL-61Decreased by 40%
TNF-α1Decreased by 35%

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to this compound:

  • Study on Benzothiazole Derivatives :
    • Researchers synthesized various benzothiazole derivatives and evaluated their cytotoxic effects against multiple cancer cell lines.
    • Results showed that specific substitutions led to enhanced activity against non-small cell lung cancer cells.
  • Inflammatory Response Modulation :
    • Investigations into the anti-inflammatory properties revealed that certain derivatives could modulate macrophage activation and reduce pro-inflammatory cytokine production.

Comparison with Similar Compounds

Benzo[c][1,2,5]Thiadiazole Derivatives

  • Polymer Applications: Derivatives like 4,7-bis(5-bromo-4-hexylthiophen-2-yl)-5-fluoro-6-((2-octyldodecyl)oxy)benzo[c][1,2,5]thiadiazole () highlight the use of benzo[c][1,2,5]thiadiazole in conjugated polymers for optoelectronics. The target compound’s sulfone group and methyl substituents may enhance solubility and stability compared to non-sulfonated analogs .

Thiazole and Thiadiazole Derivatives

  • Sulfonamide vs. Benzamide Linkage : Compounds such as 5-bromo-3-chloro-N-(2-cyclopentylthiazol-5-yl)-2-hydroxybenzenesulfonamide (3e) and N-(benzo[d]thiazol-2-yl)-5-bromo-3-chloro-2-hydroxybenzenesulfonamide (3f) () utilize sulfonamide linkages instead of benzamide. Sulfonamides often exhibit stronger hydrogen-bonding capacity, which may influence target affinity and solubility .
  • Substituent Effects : N-(5-bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide () shares halogenation patterns but introduces a hydroxyl group, which could enhance polarity and metabolic stability compared to the target compound’s methyl-sulfone group .

Substituent and Positional Isomerism

  • Halogen Positioning : The target compound’s 5-bromo-2-chloro substitution on the benzamide contrasts with analogs like 5-bromo-2-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide (), where the thiadiazole ring bears a nitroaryl group. Such differences may alter electronic properties (e.g., electron-withdrawing effects) and steric interactions .

Physicochemical Properties

  • Melting Points : While data for the target compound is unavailable, analogs like 5-phenyl-1,3,4-thiadiazol-2-amine derivatives exhibit melting points ranging from 212–225°C (), suggesting similar thermal stability for halogenated benzamides .
  • Solubility: The sulfone group in the target compound may improve aqueous solubility compared to non-sulfonated analogs (e.g., 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole in ), which rely on bromine substitution for solubility modulation .

Comparative Data Table

Compound Name Core Structure Key Substituents Functional Groups Melting Point (°C) Synthesis Method
5-Bromo-2-chloro-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide Benzo[c][1,2,5]thiadiazole 5-Br, 2-Cl, 1,3,6-trimethyl, sulfone Benzamide N/A Likely amide coupling
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Thiazole 5-Cl, 2,4-F Benzamide N/A Pyridine-mediated coupling
5-Bromo-3-chloro-N-(2-cyclopentylthiazol-5-yl)-2-hydroxybenzenesulfonamide (3e) Thiazole 5-Br, 3-Cl, 2-OH, cyclopentyl Sulfonamide N/A Fragment-based synthesis
5-Phenyl-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole 5-Ph Amine 212–225 POCl3 cyclization
N-(5-Bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide Thiazole 5-Br, 4-Ph, 3,5-Cl, 2-OH Benzamide N/A Not specified

Research Implications and Gaps

Further studies should focus on:

  • Activity Profiling : Screening against PFOR-like enzymes or antimicrobial targets .
  • Polymer Integration : Leveraging its sulfone-modified heterocycle for electron-transport materials in organic electronics .
  • Synthetic Optimization : Exploring greener coupling methodologies to improve yields and purity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing 5-bromo-2-chloro-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide?

  • Methodology :

  • Step 1 : Prepare the benzo[c][1,2,5]thiadiazole core via cyclization of o-phenylenediamine derivatives with sulfur monochloride (S₂Cl₂) under controlled temperature (0–5°C) .
  • Step 2 : Introduce the 2,2-dioxido group via oxidation of the thiadiazole ring using hydrogen peroxide (H₂O₂) in acetic acid .
  • Step 3 : Couple the functionalized thiadiazole intermediate with 5-bromo-2-chlorobenzoyl chloride using a base (e.g., triethylamine) in anhydrous dichloromethane (DCM) .
  • Step 4 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .

Q. How is the purity of this compound typically assessed, and what chromatographic methods are recommended?

  • Analytical Workflow :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1 mL/min flow rate; UV detection at 254 nm .
  • NMR Spectroscopy : Confirm structural integrity by analyzing characteristic peaks (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 1.2–2.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 500.92) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-product formation during the coupling steps in the synthesis?

  • Key Strategies :

  • Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling to reduce halogen displacement side reactions .
  • Solvent Optimization : Replace DCM with tetrahydrofuran (THF) to enhance solubility of intermediates and reduce aggregation .
  • Temperature Control : Maintain coupling reactions at 50–60°C to balance reaction rate and selectivity .
  • By-Product Analysis : Monitor reaction progress via TLC and LC-MS to identify and isolate intermediates (e.g., des-bromo derivatives) .

Q. What strategies are effective in resolving data contradictions between computational predictions and experimental results in structural analysis?

  • Approaches :

  • X-ray Crystallography : Resolve ambiguities in bond angles/geometry (e.g., thiadiazole ring planarity) using SHELX programs for refinement .
  • DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., Gaussian 16 with B3LYP/6-31G* basis set) to validate tautomeric forms .
  • Dynamic NMR : Detect conformational flexibility (e.g., rotational barriers in the benzamide group) by variable-temperature NMR .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Crystallization Challenges :

  • Low Solubility : Use mixed solvents (e.g., DCM/methanol) for slow evaporation .
  • Polymorphism : Screen crystallization conditions (e.g., anti-solvent addition with hexane) to isolate the thermodynamically stable form .
  • Crystal Twinning : Employ high-resolution X-ray data (Cu-Kα radiation) and SHELXL refinement to resolve overlapping reflections .

Q. How can bioactivity studies be designed to evaluate its potential as a kinase inhibitor?

  • Experimental Design :

  • Target Selection : Focus on kinases with conserved ATP-binding pockets (e.g., EGFR, VEGFR) due to structural similarity to known thiadiazole inhibitors .
  • Assay Protocol :
  • In Vitro Kinase Assay : Use ADP-Glo™ kit to measure inhibition at varying concentrations (IC₅₀ determination) .
  • Cell-Based Testing : Evaluate antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay .
  • SAR Analysis : Compare with analogs (e.g., 5-nitrothiazole derivatives) to correlate substituent effects (bromo vs. chloro) with potency .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across similar thiadiazole derivatives?

  • Root Causes :

  • Purity Variability : Ensure compounds are >95% pure (HPLC) to exclude confounding effects from impurities .
  • Assay Conditions : Standardize protocols (e.g., serum concentration in cell media) to minimize batch-to-batch variability .
    • Resolution : Perform meta-analysis of literature data (e.g., PubChem BioAssay) to identify trends in substituent-dependent activity .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture-free solvents) in detail .
  • Data Validation : Cross-validate structural data using complementary techniques (e.g., IR for carbonyl confirmation, SC-XRD for absolute configuration) .

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